tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 255.31 g/mol .
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate falls under the category of heterocyclic compounds due to its incorporation of multiple ring structures containing nitrogen and oxygen. It is also classified as a carboxylate ester, which is significant in organic chemistry for its reactivity and utility in synthesis.
The synthesis of tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves cyclization reactions of appropriate precursors under specific conditions. Common methods include:
The synthesis often employs techniques such as:
The molecular structure of tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate features a spirocyclic arrangement that includes:
Key structural data include:
tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to the presence of functional groups that allow it to engage in electrophilic or nucleophilic reactions, making it versatile for further chemical transformations.
The mechanism of action for tert-butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with biological targets such as enzymes and receptors. The unique spirocyclic structure may facilitate binding to specific sites on these targets, leading to modulation of their activity.
Research indicates that compounds with similar structures can influence biological pathways by acting as inhibitors or activators, depending on their specific interactions with target molecules .
Key physical properties include:
Relevant chemical properties encompass:
Data from suppliers indicate that purity levels for commercial samples are often above 97%, ensuring reliability for research applications .
tert-butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific uses:
The synthesis of tert-butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (CAS: 1251000-29-9) relies on strategic multi-step sequences to construct its spirocyclic core. The target molecule features a unique 1-oxa-6-azaspiro[4.5]decane scaffold where a tetrahydropyran ring shares a spiro carbon with a piperidine ring, the latter protected by a tert-butoxycarbonyl (Boc) group. One validated approach begins with ethyl isonipecotate (ethyl piperidine-4-carboxylate), which undergoes Boc protection at the amine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions [6] [10]. Subsequent steps involve:
Critical challenges include preventing over-tosylation and minimizing epimerization at chiral centers during enolization. Optimized procedures achieve cyclization yields of ~65% when using n-butyllithium as base [6]. Alternative routes leverage 4-aminophenol and α-hydroxy acids (e.g., glycolic acid) via oxidative cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) and copper catalysis, though this method is more commonly applied to unsaturated analogs [7].
Table 1: Key Intermediates in Spirocyclic Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
Boc-ethyl isonipecotate | Ring carboxylation precursor | 85–92% |
C4-Dicarboxylate derivative | Spiro carbon functionalization | 70–75% |
4-(Hydroxymethyl)piperidine diol | Cyclization precursor | 50–60% |
Monotosylated diol | Activated for O-alkylation | 65–75% |
The Boc group serves as a cornerstone in azaspiro synthesis due to its orthogonal stability and tailored deprotection profile. Introduced via Boc₂O under aqueous or anhydrous conditions (often with catalysts like DMAP), it shields the secondary amine during ring-forming reactions [2] [10]. Key advantages include:
Notably, the Boc group’s stability toward nucleophiles and bases enables sequential transformations on the spiro scaffold without premature deprotection. However, final Boc removal under acidic conditions requires careful optimization to prevent oxetane ring opening—a risk mitigated by converting the free amine directly to stable salts (e.g., acetate) post-deprotection [6]. Recent advances highlight chemoselective Boc installation using recyclable catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), enhancing efficiency for sensitive substrates [2].
Cyclization to form the 1-oxa-6-aza[4.5]decane system represents a critical yield-determining step. Traditional stoichiometric bases (e.g., NaH, n-BuLi) often suffer from poor selectivity and side-product formation. Catalytic strategies offer significant improvements:
Table 2: Catalyst Performance in Spirocyclization
Catalyst System | Reaction Type | Yield Increase | Key Benefit |
---|---|---|---|
Cu[(CH₃CN)₄]ClO₄/PhI(OAc)₂ | Oxidative cyclization | +25% vs. uncatalyzed | Chemoselective C–O formation |
Rh₂(OAc)₄ | Carbene insertion | Comparable to Cu | Broader functional group tolerance |
Microfluidic droplet dispersion | Two-phase ring closure | +15–20% vs. batch | Suppresses thermal degradation |
The choice between solid-phase peptide synthesis (SPPS) and solution-phase methods significantly impacts the efficiency of incorporating tert-butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate into complex architectures:
Limitations: Low loading capacities (0.2–0.8 mmol/g) restrict scalability, and resin crowding can impede access to sterically constrained spirocycles [8].
Solution-Phase Synthesis:
Hybrid approaches leverage solution-phase synthesis of the spirocyclic module followed by SPPS incorporation, balancing scalability with iterative efficiency. For instance, segment condensation of Boc-spirocycle-OH with resin-bound peptides minimizes purification losses while maintaining stereochemical integrity [4] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2